![molecular formula C18H21N5OS2 B13371833 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371833.png)
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, including adamantyl, isoxazolyl, triazolo, and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other precursors in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
化学反応の分析
Types of Reactions
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Medicinal Chemistry: This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Industrial Chemistry: The compound’s unique structure makes it suitable for use as a catalyst or intermediate in various chemical processes.
作用機序
The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with biological receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a triazole ring fused with another heterocycle and are known for their pharmacological properties.
Uniqueness
3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the adamantyl and isoxazolyl groups, which enhance its stability and biological activity. The combination of these functional groups provides a distinct advantage in terms of its pharmacological and industrial applications.
特性
分子式 |
C18H21N5OS2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
3-[3-(1-adamantylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21N5OS2/c1-10-2-14(22-24-10)16-21-23-15(19-20-17(23)26-16)9-25-18-6-11-3-12(7-18)5-13(4-11)8-18/h2,11-13H,3-9H2,1H3 |
InChIキー |
DNVTXWFIAVIDOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


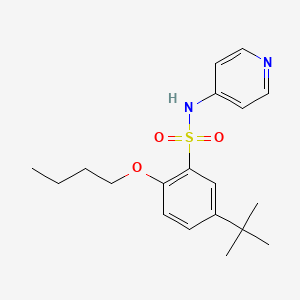
![6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371753.png)

![Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate](/img/structure/B13371768.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
![3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13371788.png)
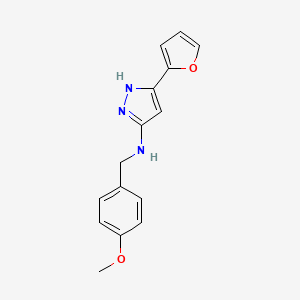
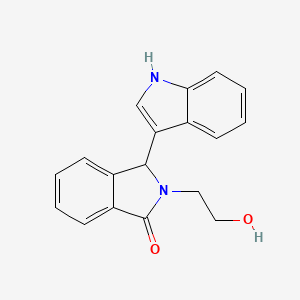
![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371799.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371807.png)
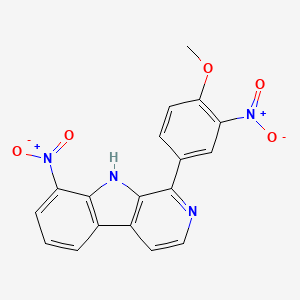
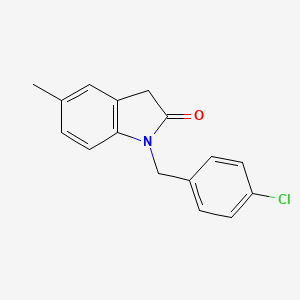
![6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371840.png)
![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B13371841.png)
